molecular formula C11H10N2O2 B13627680 2-Allyl-5-aminoisoindoline-1,3-dione

2-Allyl-5-aminoisoindoline-1,3-dione

Cat. No.: B13627680
M. Wt: 202.21 g/mol
InChI Key: ZEJXZKMBVMCJEM-UHFFFAOYSA-N
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Description

2-Allyl-5-aminoisoindoline-1,3-dione is a synthetic isoindoline-1,3-dione derivative characterized by an allyl group at the 2-position and an amino group at the 5-position of the isoindoline core. Isoindoline-1,3-diones are known for their versatility in medicinal chemistry due to their planar aromatic structure and ability to engage in hydrogen bonding, making them promising candidates for enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C11H10N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5,12H2

InChI Key

ZEJXZKMBVMCJEM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method involves heating phthalic anhydride with allylamine in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired compound .

Industrial Production Methods

Industrial production of 2-Allyl-5-aminoisoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Allyl-5-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The allyl group in the target compound enhances lipophilicity compared to methyl substituents (ClogP ~1.8 vs.
  • Amino groups at the 5-position increase polarity, which may enhance solubility and target binding interactions .

Enzyme Inhibition

  • The allyl group’s electron-rich nature may enhance π-π interactions with AChE .
  • Anthelmintic Activity : Piperazine-2,3-diones () exhibited growth inhibition against Fasciola hepatica, suggesting isoindoline derivatives with lipophilic groups (e.g., allyl) could similarly target parasites .

Receptor Affinity

  • σ Receptor Selectivity: Indolin-2,3-diones with carbonyl groups showed low σ1 affinity but high σ2 selectivity (Kis2 = 42 nM, Kis1/Kis2 >72) . The amino group in the target compound may mimic this selectivity by altering electron distribution.

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